molecular formula C29H25NO6S B11603599 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-2-(propan-2-yl)-4H-chromen-7-yl 3,4-dimethoxybenzoate

3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-2-(propan-2-yl)-4H-chromen-7-yl 3,4-dimethoxybenzoate

Cat. No.: B11603599
M. Wt: 515.6 g/mol
InChI Key: RDCYUOWNCJEYLM-UHFFFAOYSA-N
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Description

3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-2-(propan-2-yl)-4H-chromen-7-yl 3,4-dimethoxybenzoate is a complex organic compound that combines several functional groups, including benzothiazole, chromenone, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-2-(propan-2-yl)-4H-chromen-7-yl 3,4-dimethoxybenzoate typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Synthesis of the Chromenone Core: The chromenone structure can be synthesized via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Coupling Reactions: The benzothiazole and chromenone intermediates are then coupled using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

    Esterification: Finally, the esterification of the chromenone derivative with 3,4-dimethoxybenzoic acid is carried out using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole and chromenone moieties.

    Reduction: Reduction reactions can target the carbonyl groups within the chromenone structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while nitration can be performed using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, this compound can serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, leading to potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors, dyes, and pigments

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-2-(propan-2-yl)-4H-chromen-7-yl 3,4-dimethoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzothiazole and chromenone moieties can participate in various binding interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-benzothiazol-2-yl)-4H-chromen-4-one: Lacks the ester and dimethoxybenzoate groups, which may affect its biological activity and chemical reactivity.

    8-methyl-4-oxo-2-(propan-2-yl)-4H-chromen-7-yl benzoate: Similar structure but without the benzothiazole moiety, which may result in different electronic properties and reactivity.

    3,4-dimethoxybenzoic acid derivatives: These compounds share the dimethoxybenzoate group but differ in the rest of the structure, leading to variations in their applications and properties.

Uniqueness

The uniqueness of 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-2-(propan-2-yl)-4H-chromen-7-yl 3,4-dimethoxybenzoate lies in its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. Its structure allows for diverse interactions with biological targets, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C29H25NO6S

Molecular Weight

515.6 g/mol

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-2-propan-2-ylchromen-7-yl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C29H25NO6S/c1-15(2)26-24(28-30-19-8-6-7-9-23(19)37-28)25(31)18-11-13-20(16(3)27(18)36-26)35-29(32)17-10-12-21(33-4)22(14-17)34-5/h6-15H,1-5H3

InChI Key

RDCYUOWNCJEYLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C(C)C)OC(=O)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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